N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorinated methylphenyl group with a fluorinated phenylpiperazine moiety, linked via an acetamide bridge. Its distinct chemical properties make it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Intermediate: The process begins with the preparation of 5-chloro-2-methylaniline, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methylphenyl)chloroacetamide.
Piperazine Derivative Synthesis: Separately, 2-fluorophenylpiperazine is synthesized by reacting 2-fluoroaniline with piperazine in a solvent like ethanol under reflux conditions.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between N-(5-chloro-2-methylphenyl)chloroacetamide and 2-fluorophenylpiperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for various receptors in the central nervous system.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- N-(5-chloro-2-methylphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
Uniqueness
Compared to similar compounds, N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain biological targets. This unique structure may result in distinct pharmacological profiles and applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-6-7-15(20)12-17(14)22-19(25)13-23-8-10-24(11-9-23)18-5-3-2-4-16(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSGWFUXOFREC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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